molecular formula C18H32O4 B1259584 13-Hydroperoxylinoleic acid

13-Hydroperoxylinoleic acid

Cat. No. B1259584
M. Wt: 312.4 g/mol
InChI Key: ITZHGZMZQUJODL-ZKMIVQISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-hydroperoxylinoleic acid is a lipid hydroperoxide. It derives from a linoleic acid.

Scientific Research Applications

DNA Interaction and Lipid Peroxidation

  • 13-HPODE reacts with 2'-deoxyadenosine, forming products that suggest its role in DNA interaction and the formation of etheno adducts, significant in understanding lipid peroxidation mechanisms (Rindgen et al., 2000).

Enzymatic Activity and Self-Inactivation

  • The enzyme lipoxygenase exhibits self-inactivation promoted by 13-HPODE, and it demonstrates lipohydroperoxidase activity, contributing to our understanding of enzymatic processes involving fatty acids (Härtel et al., 2005).

Aroma Compound Biosynthesis

  • 13-HPODE plays a role in the biosynthesis of virgin olive oil aroma compounds. An enzyme, hydroperoxide lyase, specifically acts on 13-HPODE to produce key aroma compounds in olive fruits (Padilla et al., 2010).

Role in Autoxidation Processes

  • The study of conjugated linoleic acid (CLA) methyl ester autoxidation revealed the formation of 13-HPODE, offering insights into the mechanisms of lipid oxidation and its implications (Hämäläinen et al., 2001).

Impact on Lipoprotein Decomposition

  • 13-HPODE's decomposition and its effects on the accumulation of aldehydes have implications for understanding the role of lipid peroxidation in atherosclerosis (Raghavamenon et al., 2009).

Hydroperoxide Lyase (HPL) Enzyme Function

Effects on Cellular Processes

  • The modification of rice protein by 13-HPODE alters its structural characteristics and functional properties, indicating the influence of lipid peroxidation on food proteins (Wu, Li, & Wu, 2020).

Implications in Skin Differentiation

  • Research on the eLOX3 gene, which processes 13-HPODE, reveals its significance in skin differentiation and its role in certain skin conditions (Yu et al., 2003).

properties

Product Name

13-Hydroperoxylinoleic acid

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

(9Z,12E)-13-hydroperoxyoctadeca-9,12-dienoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,15,21H,2-6,8,10-14,16H2,1H3,(H,19,20)/b9-7-,17-15+

InChI Key

ITZHGZMZQUJODL-ZKMIVQISSA-N

Isomeric SMILES

CCCCC/C(=C\C/C=C\CCCCCCCC(=O)O)/OO

SMILES

CCCCCC(=CCC=CCCCCCCCC(=O)O)OO

Canonical SMILES

CCCCCC(=CCC=CCCCCCCCC(=O)O)OO

synonyms

12,13-epoxylinoleic acid
13-HPLA
13-hydroperoxylinoleic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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